molecular formula C11H15BrClNO2 B2391801 Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride CAS No. 2225146-67-6

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride

Cat. No.: B2391801
CAS No.: 2225146-67-6
M. Wt: 308.6
InChI Key: LSSWUBDYXLFHIU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2 and a molecular weight of 308.6 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 3-amino-3-(4-bromophenyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSWUBDYXLFHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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